rac-(1R,5R,6S)-3-oxabicyclo[3.2.0]heptan-6-amine hydrochloride rac-(1R,5R,6S)-3-oxabicyclo[3.2.0]heptan-6-amine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC20231804
InChI: InChI=1S/C6H11NO.ClH/c7-6-1-4-2-8-3-5(4)6;/h4-6H,1-3,7H2;1H
SMILES:
Molecular Formula: C6H12ClNO
Molecular Weight: 149.62 g/mol

rac-(1R,5R,6S)-3-oxabicyclo[3.2.0]heptan-6-amine hydrochloride

CAS No.:

Cat. No.: VC20231804

Molecular Formula: C6H12ClNO

Molecular Weight: 149.62 g/mol

* For research use only. Not for human or veterinary use.

rac-(1R,5R,6S)-3-oxabicyclo[3.2.0]heptan-6-amine hydrochloride -

Specification

Molecular Formula C6H12ClNO
Molecular Weight 149.62 g/mol
IUPAC Name 3-oxabicyclo[3.2.0]heptan-6-amine;hydrochloride
Standard InChI InChI=1S/C6H11NO.ClH/c7-6-1-4-2-8-3-5(4)6;/h4-6H,1-3,7H2;1H
Standard InChI Key STLPVNLZSCJYPW-UHFFFAOYSA-N
Canonical SMILES C1C2COCC2C1N.Cl

Introduction

Molecular Structure and Chemical Properties

Stereochemical Features

The compound’s bicyclo[3.2.0]heptane skeleton imposes significant stereochemical constraints, with the oxirane ring (3-oxabicyclo) fused to a five-membered carbocyclic ring. The "rac" designation indicates a racemic mixture of enantiomers at the 1R,5R,6S positions, though specific optical rotation data remain unreported . The amine group at C6 and the chloride counterion enhance solubility in polar solvents, while the oxirane ring contributes to reactivity under acidic or basic conditions.

Key Structural Data

PropertyValueSource
Molecular FormulaC₆H₁₂ClNO
Molecular Weight149.62 g/mol
IUPAC Name3-oxabicyclo[3.2.0]heptan-6-amine; hydrochloride
Canonical SMILESC1C2COCC2C1N.Cl

Synthetic Routes and Industrial Production

Laboratory-Scale Synthesis

The synthesis of rac-(1R,5R,6S)-3-oxabicyclo[3.2.0]heptan-6-amine hydrochloride typically begins with the cycloaddition of chlorosulfonyl isocyanate to a diene precursor, forming a β-lactam intermediate . Subsequent hydrolysis and epoxidation yield the oxirane ring, followed by reductive amination to introduce the amine group. Key steps include:

  • Epoxidation: m-Chloroperbenzoic acid (mCPBA)-mediated epoxidation of a cycloheptene precursor forms the oxabicyclo framework with high regioselectivity .

  • Reductive Amination: Sodium borohydride in ethanol reduces an intermediate ketone to the amine, which is subsequently protonated with HCl to form the hydrochloride salt .

Industrial Optimization

Industrial production prioritizes yield and purity through:

  • Catalyst Optimization: Transition-metal catalysts (e.g., palladium) enhance reaction rates during cycloaddition.

  • Purification Techniques: High-performance liquid chromatography (HPLC) ensures >95% purity, critical for pharmaceutical applications.

Stability and Reactivity

Oxirane Ring Dynamics

The oxirane ring confers stability under neutral conditions but undergoes ring-opening reactions in acidic or basic environments. For example:
Oxirane+HClChlorohydrin\text{Oxirane} + \text{HCl} \rightarrow \text{Chlorohydrin}
This reactivity is exploited in derivatization strategies to generate hydroxylated intermediates for drug discovery .

Stability Data

ConditionBehaviorSource
Neutral pHStable (half-life >6 months)
Strong Acid (pH<2)Rapid ring opening
Strong Base (pH>10)Partial decomposition

Biological Interactions and Mechanism of Action

Enzyme Binding Studies

Preliminary in vitro studies suggest that the compound’s rigid bicyclic structure allows selective binding to enzymatic active sites. For instance, it inhibits serine proteases by mimicking the tetrahedral intermediate of peptide hydrolysis. Molecular docking simulations reveal hydrogen bonding between the amine group and catalytic residues (e.g., Asp189 in trypsin).

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